molecular formula C10H11Cl2NO B13078061 2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol

2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol

Cat. No.: B13078061
M. Wt: 232.10 g/mol
InChI Key: AGIHZLJCULMMKH-UHFFFAOYSA-N
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Description

2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol is an organic compound characterized by the presence of an amino group attached to a cyclopropylmethyl moiety, and two chlorine atoms substituted at the 4 and 6 positions of a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenols.

Mechanism of Action

The mechanism of action of 2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol is unique due to the presence of both the cyclopropylmethyl moiety and the dichloro substitution on the phenol ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

2-[amino(cyclopropyl)methyl]-4,6-dichlorophenol

InChI

InChI=1S/C10H11Cl2NO/c11-6-3-7(9(13)5-1-2-5)10(14)8(12)4-6/h3-5,9,14H,1-2,13H2

InChI Key

AGIHZLJCULMMKH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=C(C(=CC(=C2)Cl)Cl)O)N

Origin of Product

United States

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